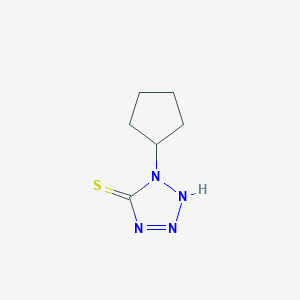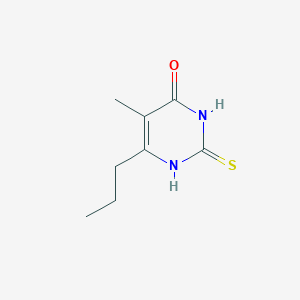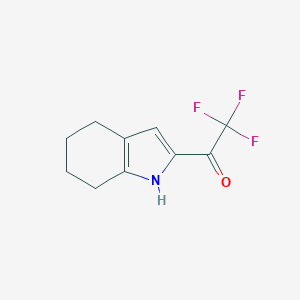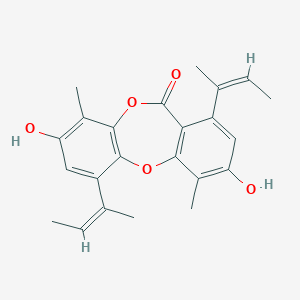
Folipastatina
Descripción general
Descripción
Folipastatin is a depsidone compound known for its potent inhibition of phospholipase A2. It is produced by the fungi Aspergillus unguis and Wicklowia aquatica. The molecular formula of Folipastatin is C23H24O5, and it has a molar mass of 380.44 g/mol .
Aplicaciones Científicas De Investigación
Folipastatin has a wide range of scientific research applications:
Chemistry: Folipastatin is used as a model compound in studying depsidone chemistry and its reactivity.
Biology: It is used to study the inhibition of phospholipase A2 and its effects on cellular processes.
Medicine: Folipastatin’s inhibitory effects on phospholipase A2 make it a potential candidate for anti-inflammatory and anti-cancer therapies.
Industry: Folipastatin is used in the development of new pharmaceuticals and as a biochemical tool in various industrial applications
Mecanismo De Acción
Folipastatin exerts its effects by inhibiting the enzyme phospholipase A2. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory mediators. By inhibiting phospholipase A2, Folipastatin reduces the production of these mediators, thereby exerting anti-inflammatory effects .
Similar Compounds:
Nidulin: Another depsidone compound with similar inhibitory effects on phospholipase A2.
Aspergillomarasmine: A compound produced by Aspergillus species with similar biological activities.
Uniqueness of Folipastatin: Folipastatin is unique due to its specific structure and potent inhibition of phospholipase A2. Its production by Aspergillus unguis and Wicklowia aquatica also distinguishes it from other similar compounds .
Análisis Bioquímico
Biochemical Properties
Folipastatin plays a significant role in biochemical reactions, particularly as an inhibitor of PLA2 . It interacts with PLA2, inhibiting the release of arachidonic acid from rat polymorphonuclear leukocytes . The nature of these interactions involves the binding of Folipastatin to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
Folipastatin has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of PLA2, an enzyme that plays a crucial role in the production of eicosanoids, which are signaling molecules that regulate inflammation and other cellular processes .
Molecular Mechanism
At the molecular level, Folipastatin exerts its effects through binding interactions with PLA2 . By inhibiting PLA2, Folipastatin can potentially alter gene expression and cellular metabolism, given the role of eicosanoids in these processes.
Metabolic Pathways
Folipastatin is involved in the metabolic pathway of phospholipids, where it interacts with PLA2 . This interaction could potentially affect metabolic flux or metabolite levels, given the role of PLA2 in lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Folipastatin is typically isolated from the fermentation broth of Aspergillus unguis. The process involves solvent extraction followed by a series of chromatographic techniques and recrystallization. The chemical structure of Folipastatin is elucidated using spectroscopic methods such as proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of Folipastatin involves large-scale fermentation of Aspergillus unguis under controlled conditions. The fermentation broth is then processed to extract and purify Folipastatin using solvent extraction and chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Folipastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Folipastatin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of Folipastatin can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving Folipastatin typically use reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of Folipastatin .
Propiedades
IUPAC Name |
1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKBGPTPXPMBH-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139959-71-0 | |
| Record name | Folipastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOLIPASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Folipastatin and where is it found?
A1: Folipastatin is a natural compound with a depsidone carbon skeleton []. It was originally isolated from the fermentation broth of the fungus Aspergillus unguis []. More recently, it was also discovered in a newly described freshwater fungus called Wicklowia aquatica [].
Q2: What is the known biological activity of Folipastatin?
A2: Folipastatin has been identified as an inhibitor of phospholipase A2 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)

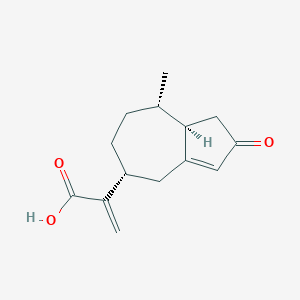



![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
